N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a benzimidazole moiety, and a thiophene sulfonamide group, which collectively contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and tuberculosis.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide include:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
- N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of the thiophene sulfonamide group, in particular, enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C16H12N4O2S2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O2S2/c21-24(22,15-2-1-9-23-15)20-12-3-4-13-14(10-12)19-16(18-13)11-5-7-17-8-6-11/h1-10,20H,(H,18,19) |
InChI Key |
PZGNNUSBALOKBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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